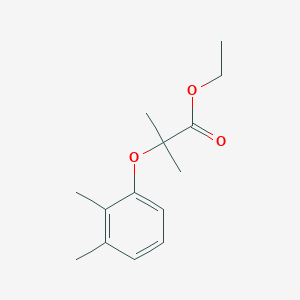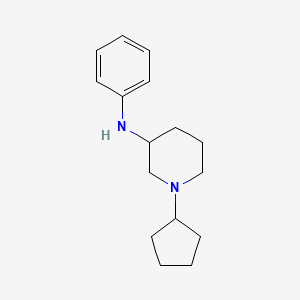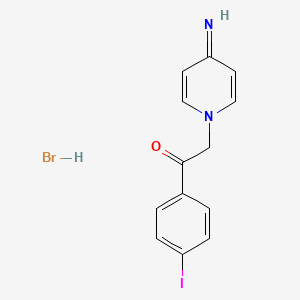
ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoate
Vue d'ensemble
Description
Ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoate, also known as methyl homoveratrate, is an organic compound that belongs to the class of esters. It is commonly used in the field of organic chemistry as a starting material for the synthesis of various compounds.
Applications De Recherche Scientifique
Ethyl 2-(2,3-diethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatephenoxy)-2-ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatepropanoate has various applications in scientific research. It is commonly used as a starting material for the synthesis of various compounds such as pharmaceuticals, agrochemicals, and fragrances. It has also been used in the synthesis of compounds with potential anti-cancer and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of ethyl 2-(2,3-diethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatephenoxy)-2-ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatepropanoate is not well understood. However, it is believed to act as a precursor for the synthesis of various compounds with biological activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 2-(2,3-diethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatephenoxy)-2-ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatepropanoate have not been extensively studied. However, it has been reported to have low toxicity and is considered safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 2-(2,3-diethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatephenoxy)-2-ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatepropanoate in laboratory experiments include its availability, low cost, and ease of synthesis. However, its limitations include its low solubility in water and its potential to react with other compounds in the experimental system.
Orientations Futures
There are various future directions for the research on ethyl 2-(2,3-diethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatephenoxy)-2-ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatepropanoate. One potential direction is the synthesis of new compounds with potential biological activity using ethyl 2-(2,3-diethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatephenoxy)-2-ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatepropanoate as a starting material. Another direction is the investigation of the mechanism of action of ethyl 2-(2,3-diethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatephenoxy)-2-ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatepropanoate and its potential use in various fields such as medicine and agriculture.
In conclusion, ethyl 2-(2,3-diethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatephenoxy)-2-ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoatepropanoate is an important compound in organic chemistry with various applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential in various fields.
Propriétés
IUPAC Name |
ethyl 2-(2,3-dimethylphenoxy)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-6-16-13(15)14(4,5)17-12-9-7-8-10(2)11(12)3/h7-9H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCAIDSXFGRLRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=CC(=C1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5968496.png)

![2-(4-methylpentyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]morpholine](/img/structure/B5968511.png)
![N-(2-methylbenzyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5968518.png)
![2-[3-(carboxymethyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]octadecanoic acid](/img/structure/B5968523.png)
![2-(2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}phenoxy)ethanol](/img/structure/B5968530.png)

![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B5968551.png)
![4-(2,4-difluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5968554.png)
![1-(2-methylphenyl)-4-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)piperazine](/img/structure/B5968556.png)

![1-(2-fluorobenzyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-2-piperazinone](/img/structure/B5968566.png)

![methyl 4-(1,3-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoate](/img/structure/B5968587.png)